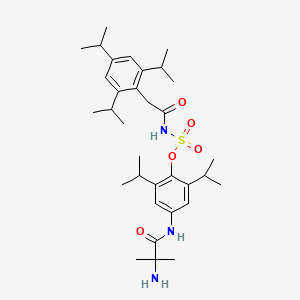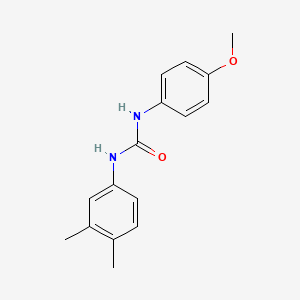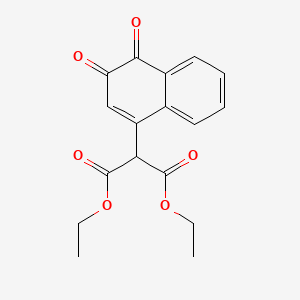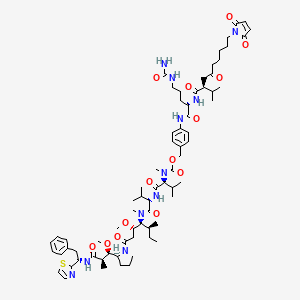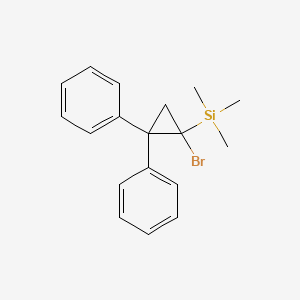
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane: is a unique organosilicon compound with the molecular formula C18H21BrSi and a molecular weight of 345.358 g/mol . This compound is characterized by the presence of a bromine atom, two phenyl groups, and a trimethylsilyl group attached to a cyclopropyl ring. It is primarily used in research and development due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane typically involves the reaction of 2,2-diphenylcyclopropyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations .
Mécanisme D'action
The mechanism of action of (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is primarily based on its ability to participate in substitution and coupling reactionsThe trimethylsilyl group can also be modified under specific conditions, providing additional versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
- (7-Bromo-2-naphthyl)(trimethyl)silane
- (2-{[(3-Bromo-2-cyclohexen-1-yl)oxy]methoxy}ethyl)(trimethyl)silane
- 2-({[(1S,6R)-3-Bromo-7-oxabicyclo[4.2.0]oct-2-en-1-yl]oxy}methoxy)ethylsilane
Uniqueness: Compared to these similar compounds, (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is unique due to the presence of the cyclopropyl ring and two phenyl groups. This structure imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
88056-68-2 |
|---|---|
Formule moléculaire |
C18H21BrSi |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
(1-bromo-2,2-diphenylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C18H21BrSi/c1-20(2,3)18(19)14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
XMQPDUFQGWLSEP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



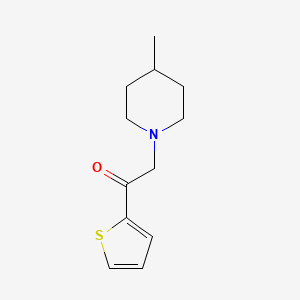
![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
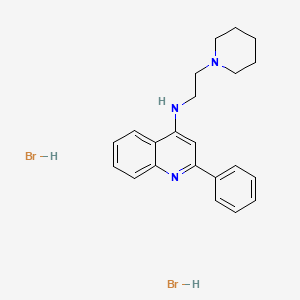

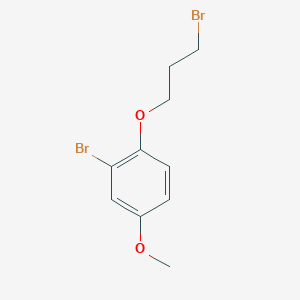

![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)
